Nucléosides et nucléotides pyrrolopyrimidiques

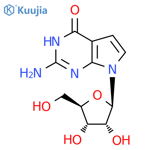

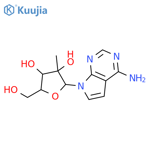

Pyrrolopyrimidine nucleosides and nucleotides represent a class of compounds with unique structural features, characterized by the fusion of pyrrole and pyrimidine rings. These molecules possess significant biological activities due to their specific interactions with various cellular targets. Pyrrolopyrimidine nucleosides are analogs of natural nucleosides but feature a modified sugar moiety and/or purine base structure, which can enhance potency, selectivity, or pharmacokinetic properties.

In drug discovery, pyrrolopyrimidine nucleotides have shown potential as therapeutic agents for diseases such as viral infections and cancer. Their ability to modulate key enzymatic processes makes them valuable in developing targeted therapies. The chemical synthesis of these compounds is complex but feasible using modern organic chemistry techniques. Furthermore, their stability, solubility, and bioavailability are critical factors that need careful consideration during the development process.

These unique structural features and biological activities make pyrrolopyrimidine nucleosides and nucleotides promising candidates for future pharmaceutical applications.

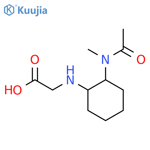

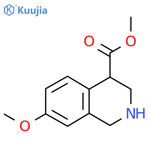

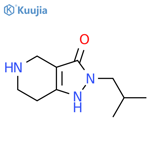

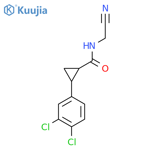

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

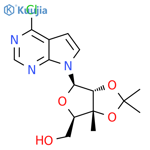

|

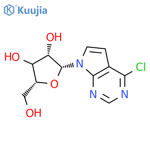

((3aR,4R,6R,6aR)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol | 2278357-65-4 | C15H18ClN3O4 |

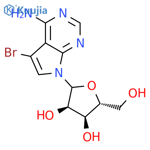

|

5-Bromotubercidin | 21193-80-6 | C11H13BrN4O4 |

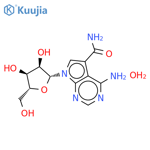

|

Sangivamycin | 18417-89-5 | C12H15N5O5.H2O |

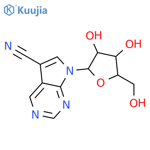

|

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,7-b-D-ribofuranosyl- | 57128-90-2 | C12H12N4O4 |

|

6-Chloro-7-deazapurine-β-D-riboside | 16754-80-6 | C11H12ClN3O4 |

|

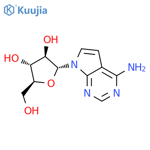

Tubercidin | 69-33-0 | C11H14N4O4 |

|

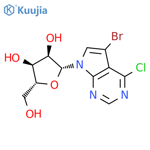

7H-Pyrrolo[2,3-d]pyrimidine,5-bromo-4-chloro-7-b-D-ribofuranosyl- | 24385-15-7 | C11H11N3O4ClBr |

|

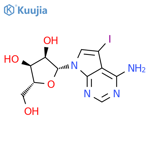

5-Iodotubercidin | 24386-93-4 | C11H13IN4O4 |

|

9-Deazaguanosine | 102731-45-3 | C11H14N4O5 |

|

MK-0608 | 443642-29-3 | C12H16N4O4 |

Littérature connexe

-

1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

Fournisseurs recommandés

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés